molecular formula C13H13BrN2O B11926214 beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine

beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine

Cat. No.: B11926214
M. Wt: 293.16 g/mol
InChI Key: PQYZCDIYOXFRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-[(5-Bromo-3-pyridyl)oxy]phenethylamine is a substituted phenethylamine characterized by a phenethylamine backbone (benzene ring attached to an ethylamine chain) with a (5-bromo-3-pyridyl)oxy substituent. This substitution replaces a hydrogen atom on the benzene ring with a pyridine moiety containing a bromine atom at the 5-position.

The synthesis of such compounds often involves condensation or Mannich reactions. For instance, Mannich reactions using phenethylamine hydrochloride and ketone components (e.g., acetophenone derivatives) have been employed to synthesize cytotoxic phenethylamine analogs . The bromine atom in the pyridyl group may enhance lipophilicity and resistance to metabolic degradation, similar to halogenated analogs like 2C-I (4-iodophenethylamine) .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)oxy-2-phenylethanamine

InChI

InChI=1S/C13H13BrN2O/c14-11-6-12(9-16-8-11)17-13(7-15)10-4-2-1-3-5-10/h1-6,8-9,13H,7,15H2

InChI Key

PQYZCDIYOXFRCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Alkylation of Phenethylamine Precursors

A direct approach involves the alkylation of phenethylamine derivatives with 5-bromo-3-hydroxypyridine. The reaction typically employs a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For instance, treatment of 2-bromo-1-phenylethane with 5-bromo-3-hydroxypyridine under basic conditions yields the target compound via an SN2 mechanism. However, competing elimination reactions and low yields (<40%) necessitate optimization through temperature control (0–25°C) and stoichiometric adjustments.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers improved regioselectivity for ether bond formation between 5-bromo-3-hydroxypyridine and β-hydroxy-phenethylamine precursors. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), this method achieves yields up to 68%. Critical parameters include anhydrous conditions and stoichiometric excess of the alcohol component to suppress side reactions. Post-reaction purification via flash chromatography (ethyl acetate/hexanes, 3:7) isolates the product with >95% purity.

Transition-Metal Catalyzed Coupling Reactions

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium-mediated cross-coupling between 5-bromo-3-hydroxypyridine and β-amino-phenethyl derivatives enables efficient C–N bond formation. A reported protocol uses Pd(OAc)₂ with Xantphos ligand in toluene at 110°C, achieving 75% yield. Key advantages include tolerance for electron-deficient pyridines and scalability. The reaction mechanism proceeds via oxidative addition of the aryl bromide to Pd⁰, followed by amine coordination and reductive elimination.

Copper-Catalyzed Hydroamination

Copper(I) catalysts, such as CuI with 1,10-phenanthroline ligands, facilitate the hydroamination of styrenes with 5-bromo-3-aminopyridine. This method, conducted in methanol at 60°C, affords β-[(5-bromo-3-pyridyl)oxy]phenethylamine in 82% yield with excellent regioselectivity (n:i >20:1). The use of O-benzoylhydroxylamines as nitrogen sources prevents β-hydride elimination, enhancing intermediate stability.

Protective Group Strategies

Boc Protection-Deprotection Sequences

Tert-butyloxycarbonyl (Boc) protection of the amine group in β-hydroxy-phenethylamine intermediates mitigates side reactions during pyridyloxy coupling. A representative procedure involves:

  • Boc protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (22% yield).

  • Mitsunobu coupling with 5-bromo-3-hydroxypyridine.

  • Deprotection with HCl in dioxane to yield the final amine.

Suzuki-Miyaura Cross-Coupling for Pyridyl Installation

For modular synthesis, Suzuki coupling of boronic esters with brominated phenethylamine precursors is effective. For example, tert-butyl 4-bromophenethylcarbamate reacts with 3-pyridylboronic acid using PdCl₂(dppf) and K₃PO₄ in dioxane at 80°C, followed by deprotection (85% yield). Adapting this to 5-bromo-3-pyridyl systems requires electron-deficient boronic acids and optimized ligand selection (e.g., SPhos).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while toluene minimizes side products in Pd-catalyzed couplings. Elevated temperatures (80–120°C) improve kinetics but risk decomposition, necessitating inert atmospheres for sensitive intermediates.

Ligand and Catalyst Screening

Ligands critically influence transition-metal catalysis outcomes:

  • Bidentate phosphines (dppf, Xantphos) : Increase Pd catalyst stability and turnover.

  • Chiral ligands (MeO-furyl-BIPHEP) : Enable enantioselective hydroaminomethylation (up to 90% ee).
    Catalyst loadings as low as 2 mol% achieve satisfactory yields, reducing costs for large-scale synthesis.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.42 (d, J=8.3 Hz, 2H, Ar–H), 7.07 (d, J=8.3 Hz, 2H, Ar–H), 4.51 (s, 1H, NH), 3.43–3.27 (m, 2H, CH₂NH₂), 2.75 (t, J=7.0 Hz, 2H, Ar–CH₂).

  • ESI-MS : m/z 293.16 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >95% purity, with residual solvents (DMF, dioxane) below ICH limits (<0.1%) .

Chemical Reactions Analysis

Types of Reactions

Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine. Research indicates that pyridine derivatives exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

  • A study synthesized several bromopyrimidine derivatives, which included compounds structurally similar to this compound. These derivatives were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain compounds demonstrated notable antimicrobial efficacy, suggesting that similar structures could be explored for their potential in treating bacterial infections .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aS. aureus2.18 μM
5cE. coli3.08 μM

Anticancer Properties

This compound has also been investigated for its anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

  • In vitro evaluations of bromopyrimidine derivatives revealed significant anticancer activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). Notably, certain derivatives demonstrated better activity than established chemotherapeutic agents like Dasatinib .
CompoundCancer Cell LineIC50 (μM)
6bHeLa1.5
6dA5492.0

Cognitive Enhancement Potential

This compound and its analogs have been explored for their potential as cognitive enhancers. Research suggests that phenethylamines can modulate neurotransmitter systems, potentially improving cognitive functions.

Research Insights

  • A review of phenethylamines indicated that certain compounds could enhance cognitive performance by influencing dopamine and norepinephrine pathways . However, specific studies focusing on this compound remain limited and warrant further investigation.

Synthesis and Optimization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency.

Synthesis Overview

  • The compound can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by etherification with phenethylamine precursors. Optimization of reaction conditions is crucial for achieving high yields and minimizing by-products .

Mechanism of Action

The mechanism of action of beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems such as dopamine and serotonin .

Comparison with Similar Compounds

Substituted Phenethylamines: 2C Series (2C-C, 2C-I, 2C-P)

The 2C series (e.g., 2C-C, 2C-I, 2C-P) shares the phenethylamine core but differs in substituents on the phenyl ring (Table 1). These compounds exhibit psychedelic effects mediated by 5-HT2A receptor agonism.

  • 2C-I (4-iodo-2,5-dimethoxyphenethylamine): The iodine atom increases molecular weight and lipophilicity, prolonging half-life compared to non-halogenated analogs. It has high receptor affinity but is associated with cardiovascular toxicity .
  • 2C-C (4-chloro-2,5-dimethoxyphenethylamine) : Chlorine substitution reduces metabolic stability compared to iodine, leading to shorter duration of action .
  • Bromine’s intermediate electronegativity between chlorine and iodine may balance lipophilicity and metabolic stability .

Table 1: Structural and Pharmacological Comparison

Compound Substituent Receptor Affinity Key Effects Toxicity Concerns
2C-I 4-Iodo, 2,5-dimethoxy High 5-HT2A Hallucinations, euphoria Hypertension, seizures
2C-C 4-Chloro, 2,5-dimethoxy Moderate 5-HT2A Mild hallucinations Lower toxicity than 2C-I
β-[(5-Bromo-3-pyridyl)oxy] 5-Bromo-3-pyridyloxy Inferred 5-HT/DA modulation Hypothetical stimulant Unknown, likely hepatotoxic

NBOMe Derivatives (25I-NBOMe, 25E-NBOMe)

NBOMe compounds (e.g., 25I-NBOMe) feature a N-benzylmethoxy group appended to the phenethylamine core. These are potent 5-HT2A agonists with high hallucinogenic potency but severe neurotoxicity .

  • 25I-NBOMe : The 4-iodo substitution and N-benzyl group confer >100-fold higher 5-HT2A affinity than 2C-I, but also increase risk of seizures and fatalities .
  • β-[(5-Bromo-3-pyridyl)oxy]phenethylamine : Unlike NBOMe compounds, it lacks the N-benzyl group, likely reducing 5-HT2A potency. However, the pyridyl group may enable interactions with nicotinic or dopaminergic receptors .

Amphetamine and MDMA Analogues

Amphetamine (α-methylphenethylamine) and MDMA (3,4-methylenedioxymethamphetamine) share the phenethylamine pharmacophore but include methyl or methylenedioxy substitutions. These modifications enhance dopamine/norepinephrine release and serotonin reuptake inhibition .

  • Amphetamine: The α-methyl group protects against monoamine oxidase (MAO) degradation, increasing CNS stimulation .
  • β-[(5-Bromo-3-pyridyl)oxy]phenethylamine : The absence of α-methylation may render it susceptible to MAO, reducing bioavailability. However, the bromopyridyl group could confer unique binding to trace amine-associated receptors (TAARs) .

Cytotoxic Phenethylamine Derivatives

Mannich base phenethylamines (e.g., 1-aryl-3-phenethylamino-1-propanones) demonstrate cytotoxicity via intercalation or enzyme inhibition .

  • Compound 6 (4’-bromoacetophenone derivative): Bromine enhances cytotoxicity in cancer cell lines, suggesting β-[(5-Bromo-3-pyridyl)oxy]phenethylamine may have similar applications .

Biological Activity

Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a phenethylamine derivative, characterized by the presence of a brominated pyridine moiety. Its chemical structure is crucial for understanding its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets:

  • Serotonin Receptors : Research indicates that compounds with similar structures can act as ligands for serotonin receptors, influencing mood and anxiety pathways .
  • Cytotoxicity : Studies have shown that derivatives of phenethylamines exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in the structure can lead to significant changes in potency against specific cancer types, such as RPMI 8402 and KB3-1 cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Target Activity IC50 (µM) Reference
This compoundSerotonin ReceptorsAntagonistNot specified
1,3-bis(aminomethyl)-5-bromobenzeneRPMI 8402 (Leukemia)Cytotoxic~1
6b (Pyridine derivative)KB3-1 (Carcinoma)Cytotoxic~0.4
15a (Related compound)Various Cancer Cell LinesModerate activity0.4 - 4.5

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of this compound and related compounds in various cancer cell lines. The results demonstrated that certain structural modifications increased cytotoxic potency, suggesting a structure-activity relationship that could guide future drug design .
  • Neuropharmacological Effects : In vivo studies have indicated that compounds similar to this compound have significant effects on serotonin pathways, which are critical for mood regulation. These findings highlight the potential for developing new antidepressants or anxiolytics based on this compound's structure .

Q & A

Q. What analytical methods are recommended for detecting and quantifying β-[(5-Bromo-3-pyridyl)oxy]phenethylamine in complex matrices?

Answer:

  • Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOF/MS): Optimize gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve positional isomers. Use accurate mass measurements (±5 ppm) for confident identification .
  • QuEChERS-PSI-MS: A rapid screening method for phenethylamine derivatives in edible matrices. Validate sensitivity (LOD ≤0.1 ng/mL) against LC/QqQ-MS for cross-method reliability .
  • Direct Sample Analysis (DSA)-TOF/MS: Suitable for high-throughput forensic screening of synthetic phenethylamines, minimizing sample preparation .

Q. How can the synthetic route for β-[(5-Bromo-3-pyridyl)oxy]phenethylamine be designed?

Answer:

  • Core Strategy: Start with phenethylamine and introduce the 5-bromo-3-pyridyloxy moiety via nucleophilic aromatic substitution. Use 5-bromo-3-hydroxypyridine (or its protected derivative) as the electrophilic partner.
  • Key Steps:
    • Bromination: Introduce bromine at the 5-position of 3-hydroxypyridine using NBS or Br₂ in a controlled environment .
    • Coupling Reaction: React brominated pyridinol with phenethylamine under Mitsunobu conditions (DEAD, PPh₃) or via a tosylate intermediate .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) and confirm purity via NMR (¹H, ¹³C) and HRMS .

Q. What are the critical physicochemical properties influencing the compound’s stability and handling?

Answer:

  • Melting Point/Boiling Point: Analogous phenethylamines (e.g., 2C-B) exhibit melting points ~240°C; store at 2–8°C in airtight containers to prevent degradation .
  • Solubility: Likely soluble in polar organic solvents (methanol, DMSO) but poorly in water. Adjust solvent systems for in vitro assays to avoid precipitation .
  • Light Sensitivity: Brominated aromatic rings may degrade under UV light; use amber glassware and inert atmospheres during handling .

Advanced Research Questions

Q. How can researchers address challenges in separating positional isomers of substituted phenethylamines?

Answer:

  • Chromatographic Optimization:
    • UHPLC: Use a C18 column (1.7 µm particle size) with a 15-minute gradient (5–95% acetonitrile) and 0.1% trifluoroacetic acid to enhance peak resolution .
    • Ion Mobility Spectrometry (IMS): Couple with MS to differentiate isomers based on collision cross-section differences .
  • Data Analysis: Apply principal component analysis (PCA) to retention time and mass spectral data for pattern recognition .

Q. What experimental models are suitable for studying the pharmacological effects of β-[(5-Bromo-3-pyridyl)oxy]phenethylamine?

Answer:

  • In Vitro:
    • Receptor Binding Assays: Screen for affinity at 5-HT₂A, TAAR1, and dopamine receptors using radioligands (e.g., [³H]ketanserin for 5-HT₂A) .
    • Cytochrome P450 Inhibition: Assess metabolic stability using human liver microsomes and LC-MS/MS .
  • In Vivo:
    • Rodent Models: Dose-response studies in Sprague-Dawley rats (0.1–10 mg/kg, i.p.) to evaluate locomotor activity and thermoregulation .
    • Caution: No clinical data exist for phenethylamine derivatives; interpret results cautiously and prioritize safety protocols .

Q. How does postmortem redistribution affect forensic analysis of β-[(5-Bromo-3-pyridyl)oxy]phenethylamine?

Answer:

  • Redistribution Mechanism: Basic amines (pKa ~9.5) may migrate from gastric/central compartments to peripheral tissues postmortem. Collect blood (femoral) and vitreous humor to minimize artifacts .
  • Analytical Validation: Use deuterated internal standards (e.g., phenethylamine-d₅) to correct for matrix effects in UHPLC-MS/MS quantification .

Q. What strategies mitigate contradictions in sensitivity data between PSI-MS and LC/QqQ-MS methods?

Answer:

  • Method Harmonization:
    • PSI-MS: Ideal for rapid screening (≤2 minutes/sample) but may lack specificity. Confirm positives with LC/QqQ-MS using MRM transitions (e.g., m/z 320 → 181 for brominated derivatives) .
    • Cross-Validation: Perform interlaboratory studies with spiked matrices (e.g., synthetic urine) to establish concordance thresholds (e.g., ±20% concentration difference) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.